molecular formula C7H7BrClNO B12339043 3-Bromo-2-chloro-5-methoxyaniline CAS No. 1263376-85-7

3-Bromo-2-chloro-5-methoxyaniline

Cat. No.: B12339043
CAS No.: 1263376-85-7
M. Wt: 236.49 g/mol
InChI Key: ATWFKIVOVAGKAH-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-methoxyaniline is an organic compound with the molecular formula C7H7BrClNO. It is a derivative of aniline, featuring bromine, chlorine, and methoxy substituents on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5-methoxyaniline typically involves the bromination and chlorination of 2-methoxyaniline. The process can be carried out through electrophilic aromatic substitution reactions. Here is a general synthetic route:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-methoxyaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

3-Bromo-2-chloro-5-methoxyaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-methoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-chloro-5-methoxyaniline is unique due to the presence of both bromine and chlorine substituents along with a methoxy group. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic and research applications .

Properties

CAS No.

1263376-85-7

Molecular Formula

C7H7BrClNO

Molecular Weight

236.49 g/mol

IUPAC Name

3-bromo-2-chloro-5-methoxyaniline

InChI

InChI=1S/C7H7BrClNO/c1-11-4-2-5(8)7(9)6(10)3-4/h2-3H,10H2,1H3

InChI Key

ATWFKIVOVAGKAH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Br)Cl)N

Origin of Product

United States

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